2-Methoxymorpholine

Description

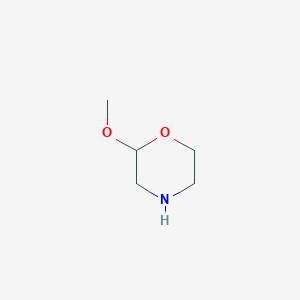

2-Methoxymorpholine is a six-membered heterocyclic compound belonging to the morpholine family, characterized by a nitrogen and oxygen atom in its ring structure. The molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.17 g/mol (for the (2R)-enantiomer, CAS 157791-21-4) . It is a derivative of morpholine, where a methoxy group (-OCH₃) is substituted at the 2-position of the morpholine ring. Morpholine derivatives are widely used as intermediates in pharmaceuticals and agrochemicals due to their versatility in hydrogen bonding and steric interactions, which modulate biological activity .

Properties

IUPAC Name |

2-methoxymorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-7-5-4-6-2-3-8-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODGULJMZNRBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxymorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with methanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of morpholine is replaced by a methoxy group .

Industrial Production Methods: In industrial settings, 2-Methoxymorpholine is produced using continuous flow reactors to ensure high yield and purity. The reaction conditions typically involve elevated temperatures and pressures to accelerate the reaction rate. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxymorpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of 2-Methoxymorpholine.

Reduction: Secondary amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Methoxymorpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: It is employed in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxymorpholine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

(2R)-2-(Methoxymethyl)morpholine

- Structure : Features a methoxymethyl (-CH₂-OCH₃) substituent at the 2-position of the morpholine ring.

- Properties: Molecular formula C₆H₁₃NO₂, molecular weight 131.17 g/mol, and CAS 157791-21-4. The (2R)-enantiomer is explicitly noted, highlighting the importance of stereochemistry in pharmacological interactions .

- Applications : Enantiopure derivatives like this are critical in drug design, where stereochemistry influences target binding and metabolic stability.

2-(Methoxymethyl)morpholine Hydrochloride

- Structure : The hydrochloride salt form of the above compound.

- Properties: Molecular formula C₆H₁₃NO₂·HCl, molecular weight 167.64 g/mol, and CAS 144053-99-6 .

- Applications : Salt forms enhance solubility and stability, making them preferable for formulation in medicinal chemistry.

4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine

- Structure : A morpholine derivative substituted with a fluorinated phenylmethyl group at the 4-position.

- Applications : Such fluorinated analogs are explored for their enhanced pharmacokinetic properties and resistance to metabolic degradation.

Methoxyethyl Morpholine Derivatives

- Structure : Compounds like 4-(methoxyethyl)morpholine (CAS 4454-05-1) feature extended alkoxy chains.

- Properties : These derivatives have higher molecular weights (e.g., ~173 g/mol) and increased hydrophobicity compared to 2-Methoxymorpholine .

- Applications : Used in industrial applications but associated with higher health risks (e.g., interim health guidelines of 50 µg/m³ for PM10 exposure) .

Comparative Data Table

Key Research Findings

Stereochemical Impact : The (2R)-enantiomer of 2-(Methoxymethyl)morpholine demonstrates distinct pharmacological properties compared to racemic mixtures, emphasizing the role of chirality in drug design .

Fluorinated Derivatives : The introduction of fluorine in 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine enhances binding affinity and metabolic stability, a trend observed in CNS-targeting drugs .

Salt Forms : Hydrochloride salts of morpholine derivatives improve bioavailability, as seen in 2-(Methoxymethyl)morpholine HCl, which is prioritized in preclinical studies .

Toxicity Profile : Alkoxy-substituted morpholines like 4-(methoxyethyl)morpholine exhibit higher environmental and health risks, necessitating stricter regulatory controls .

Biological Activity

2-Methoxymorpholine is a morpholine derivative recognized for its diverse biological activities. This compound has garnered attention in recent years due to its potential applications in medicinal chemistry and pharmacology. The following sections will delve into its synthesis, biological activity, and relevant case studies based on current research findings.

Synthesis of 2-Methoxymorpholine

The synthesis of 2-methoxymorpholine typically involves the reaction of morpholine with methanol in the presence of an acid catalyst. This reaction can be optimized through various methods, including:

- Direct Methoxylation : Morpholine is treated with methanol under acidic conditions.

- Alkylation : Using methyl halides to introduce the methoxy group at the second position of the morpholine ring.

Table 1 summarizes the synthetic routes and yields reported in literature.

2-Methoxymorpholine exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that morpholine derivatives can inhibit the growth of several bacterial and fungal strains. The mechanism often involves disruption of cell membrane integrity.

- Anthelmintic Activity : Research indicates that 2-methoxymorpholine displays significant anthelmintic properties, outperforming standard treatments like Mebendazole in certain assays against nematodes and other parasitic worms .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 2-methoxymorpholine. Key findings include:

- Alpha-Glucosidase Inhibition : A study reported an IC50 value of approximately 15 µM for a related morpholine derivative, indicating strong inhibitory potential against alpha-glucosidase, which is crucial for glycemic control .

- Antifungal Activity : The compound has shown efficacy against pathogenic fungi such as Trichophyton mentagrophytes and Microsporum audouinii, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .

Table 2 presents a summary of biological activities observed for various morpholine derivatives, including 2-methoxymorpholine.

| Activity Type | IC50/MIC (µg/mL) | Reference |

|---|---|---|

| Alpha-Glucosidase Inhibition | 15 | |

| Antifungal (T. mentagrophytes) | 16 | |

| Anthelmintic | 2 |

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several morpholine derivatives, including 2-methoxymorpholine. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the morpholine structure could enhance antimicrobial properties.

Case Study 2: Anthelmintic Activity

In another research project, a series of N-methylated peptides were synthesized using 2-methoxymorpholine as a base. These peptides demonstrated superior anthelmintic activity against Megascoplex konkanensis compared to traditional treatments, highlighting the potential for developing new anthelmintic agents based on this compound's structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.